Benzenamine, 4-[(3-fluorophenyl)methyl]-
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Overview
Description
Benzenamine, 4-[(3-fluorophenyl)methyl]-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amino group and a 3-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of a fluorobenzene derivative with an appropriate amine. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Reductive Amination: Another method involves the reductive amination of a benzaldehyde derivative with an amine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of Benzenamine, 4-[(3-fluorophenyl)methyl]- often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-[(3-fluorophenyl)methyl]- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding aniline or amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Nitric acid, sulfuric acid, and halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline and other amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzenamine, 4-[(3-fluorophenyl)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic amines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its fluorinated aromatic structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, Benzenamine, 4-[(3-fluorophenyl)methyl]- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic structure allows it to form strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Benzenamine, 4-methyl-: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.
Benzenamine, 4-chloromethyl-: Contains a chlorine atom instead of a fluorine atom, leading to variations in reactivity and applications.
Benzenamine, 4-bromomethyl-:
Uniqueness: Benzenamine, 4-[(3-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9H,8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFWNVGTWPLLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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